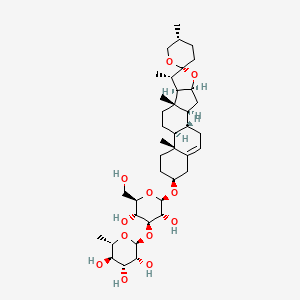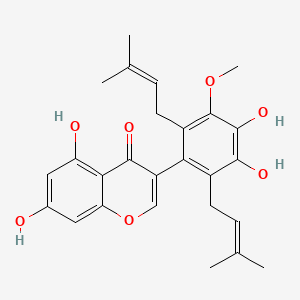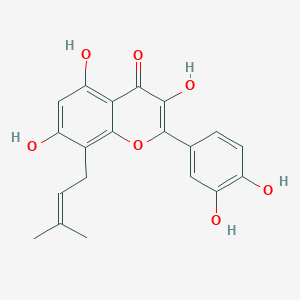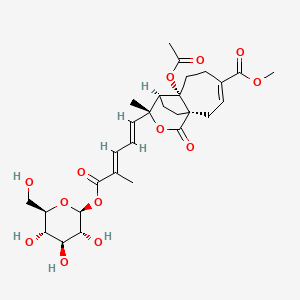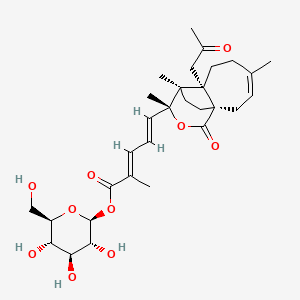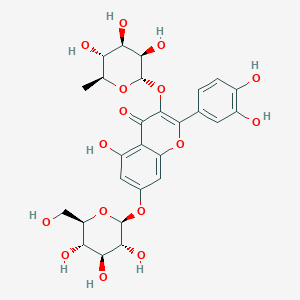
6,7,3',4'-四羟基黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .
Molecular Structure Analysis
The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .科学研究应用
PI3K/Akt/mTOR 和 MAPK 通路的抑制
“6,7,3',4'-四羟基黄酮”,也称为非瑟酮,已被发现可以抑制 PI3K/Akt/mTOR 和 MAPK 通路 {svg_1}. 这些通路对于细胞存活、增殖和分化至关重要。 因此,非瑟酮可能在治疗这些通路失调的疾病中使用 {svg_2}.
银屑病病理的改善
非瑟酮已被证明可以改善 2D 和 3D 器官型人类炎症性皮肤模型中的银屑病病理 {svg_3}. 银屑病是一种慢性免疫介导的皮肤病,其特征是细胞因子驱动的表皮增生、异常分化、炎症和血管生成 {svg_4}. 非瑟酮可能被开发用于其管理 {svg_5}.
凋亡的诱导
非瑟酮已在几种恶性肿瘤中表现出促凋亡作用 {svg_6}. 凋亡,或程序性细胞死亡,是维持组织稳态的关键过程。 凋亡失调是癌症的标志,能够诱导癌细胞凋亡的化合物在癌症研究中备受关注 {svg_7}.
抗氧化作用
非瑟酮也表现出抗氧化作用 {svg_8}. 氧化应激,即自由基的产生与其身体对抗其有害影响的能力之间的失衡,与许多疾病有关。 因此,像非瑟酮这样的抗氧化剂可能用于治疗这些疾病 {svg_9}.
抗炎特性
非瑟酮具有抗炎特性 {svg_10}. 慢性炎症与许多疾病有关,包括癌症、心血管疾病和神经退行性疾病。 因此,像非瑟酮这样的抗炎化合物可能用于治疗这些疾病 {svg_11}.
抗菌特性
非瑟酮具有抗菌特性 {svg_12}. 随着耐抗生素细菌的流行率不断上升,需要新的抗菌剂。 因此,非瑟酮可能用于治疗细菌感染 {svg_13}.
未来方向
生化分析
Biochemical Properties
6,7,3’,4’-Tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on enzyme activity and can decrease the toxic effect of chemicals
Cellular Effects
The effects of 6,7,3’,4’-Tetrahydroxyflavone on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways .
Molecular Mechanism
At the molecular level, 6,7,3’,4’-Tetrahydroxyflavone exerts its effects through various mechanisms. It has been found to have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7,3’,4’-Tetrahydroxyflavone can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
6,7,3’,4’-Tetrahydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being elucidated.
Transport and Distribution
The transport and distribution of 6,7,3’,4’-Tetrahydroxyflavone within cells and tissues are critical aspects of its biological activity. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXUACYEVVMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

